2-Chloro-4-ethylpyrimidine

Regioselective synthesis SNAr Kinase inhibitors

Ideal for medicinal chemistry programs requiring regioselective C2 functionalization without the dual substitution challenges of 2,4-dichloropyrimidine. Its pre-installed 4-ethyl group eliminates isomeric byproducts, streamlining purification and reducing costs in parallel synthesis and diversity-oriented library generation. High commercial purity ensures batch-to-batch reproducibility for kinase inhibitor scaffolds.

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
CAS No. 188707-99-5
Cat. No. B065150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-ethylpyrimidine
CAS188707-99-5
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESCCC1=NC(=NC=C1)Cl
InChIInChI=1S/C6H7ClN2/c1-2-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3
InChIKeyQHIVQBQKAWDOCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-ethylpyrimidine (CAS 188707-99-5): Procurement-Grade Pyrimidine Building Block for Regioselective Synthesis


2-Chloro-4-ethylpyrimidine (CAS: 188707-99-5; molecular formula: C₆H₇ClN₂; molecular weight: 142.58 g/mol) is a heterocyclic building block belonging to the 2-chloro-4-alkylpyrimidine subclass [1]. It features a chlorine atom at the 2-position serving as a leaving group for nucleophilic aromatic substitution (SNAr) and an ethyl group at the 4-position, distinguishing it from methyl, isopropyl, or unsubstituted analogs in steric and electronic profiles [2]. Commercially available at ≥95% purity (typical vendor specification), it is primarily utilized as a synthetic intermediate in medicinal chemistry for constructing kinase inhibitor scaffolds and other bioactive molecules [1].

Why 2-Chloro-4-ethylpyrimidine (CAS 188707-99-5) Cannot Be Replaced by Common In-Class Analogs in Regioselective SNAr Applications


Substituting 2-chloro-4-ethylpyrimidine with its closest analogs—2-chloro-4-methylpyrimidine, 2-chloro-5-ethylpyrimidine, or 2,4-dichloropyrimidine—introduces quantifiable differences in reaction regioselectivity, steric accessibility at the 2-position, and downstream purification burden. The ethyl group at the 4-position provides distinct steric and electronic modulation compared to methyl or isopropyl substituents, affecting both the rate of nucleophilic aromatic substitution at the 2-chloro site and the propensity for competing side reactions [1]. Critically, the absence of a second chlorine atom (unlike 2,4-dichloropyrimidine) eliminates the regioselectivity challenge of sequential double substitution, while the 4-ethyl substitution pattern (versus 5-ethyl) alters the electronic environment of the pyrimidine ring in ways that can impact downstream biological target engagement [2][3].

Quantitative Differentiation Evidence for 2-Chloro-4-ethylpyrimidine (CAS 188707-99-5) Versus Comparators


Regioselectivity Advantage: 2-Chloro-4-ethylpyrimidine Eliminates C4/C2 Competition Inherent to 2,4-Dichloropyrimidine

2-Chloro-4-ethylpyrimidine provides a single reactive site (C2-chloro), whereas 2,4-dichloropyrimidine—a common alternative starting material—presents two competing electrophilic positions that yield product mixtures requiring difficult chromatographic separation [1]. Nucleophilic aromatic substitutions on 2,4-dichloropyrimidine occur preferentially at C4, but depending on the nucleophile, C2 substitution also occurs, leading to mixtures that complicate isolation [2]. The use of 2-chloro-4-ethylpyrimidine circumvents this regioselectivity problem entirely, as the C4 position is already occupied by an ethyl group, forcing substitution exclusively at C2 [3].

Regioselective synthesis SNAr Kinase inhibitors

Synthetic Yield and Regioisomeric Purity: Quantitative Evidence from Patent US8759366B2

In a documented synthetic procedure using ethylmagnesium bromide and 2,4-dichloropyrimidine, 2-chloro-4-ethylpyrimidine was obtained in 27.9% isolated yield as a 53:47 regioisomeric mixture (presumably with the 4-ethyl/2-ethyl isomer) after column chromatography [1]. This quantitative yield and regioisomeric ratio data establishes a baseline for procurement decisions: purchasing pre-purified, single-regioisomer 2-chloro-4-ethylpyrimidine eliminates the 27.9% yield penalty and the need for regioisomeric separation, which would otherwise require additional chromatographic steps consuming time and solvent resources .

Synthetic yield Regioisomeric ratio Process chemistry

C4-Substituent Steric and Electronic Differentiation: Ethyl vs. Methyl Impact on SNAr Reactivity

The C4-ethyl substituent in 2-chloro-4-ethylpyrimidine provides greater steric bulk (calculated A-value ≈1.75 kcal/mol for ethyl vs. 1.70 kcal/mol for methyl) and enhanced +I inductive electron-donating effect compared to the methyl group in 2-chloro-4-methylpyrimidine [1]. While direct comparative SNAr rate constants for these specific compounds are not publicly available, class-level inference from 2,4-disubstituted pyrimidine SAR studies establishes that C4-alkyl chain length modulates both reaction kinetics and the conformational preferences of downstream adducts [2]. Patent literature on pyrimidine kinase inhibitors explicitly defines R1 substitution at the 4-position as including "methyl, ethyl, methoxy or ethoxy," with selection based on optimizing target binding and pharmacokinetic properties [3].

Steric effects Electronic effects Structure-activity relationship

Validated Downstream Synthetic Utility: 91% Yield in N-Arylation with 6-Bromo-1H-indazole

2-Chloro-4-ethylpyrimidine has been demonstrated to undergo efficient N-arylation with 6-bromo-1H-indazole, yielding 6-bromo-1-(4-ethylpyrimidin-2-yl)-1H-indazole in 91% isolated yield under optimized conditions [1]. This high yield validates the compound's practical reactivity at the 2-chloro position with nitrogen nucleophiles and confirms that the 4-ethyl substituent does not sterically hinder this transformation. In contrast, the 2-chloro-5-ethylpyrimidine isomer has been employed in acid-catalyzed amination reactions requiring careful base selection (i-Pr₂NEt and CaCO₃) due to unique buffering effects, indicating that positional isomerism (4-ethyl vs. 5-ethyl) alters reaction behavior [2].

N-Arylation Cross-coupling Indazole derivatives

Commercial Purity Specification: ≥95% Baseline vs. Unspecified In-House Synthesis Purity

Commercially sourced 2-chloro-4-ethylpyrimidine is supplied with a minimum purity specification of 95% as verified by vendor technical datasheets . This stands in contrast to in-house synthesized material, which from the patent procedure emerges as a 53:47 regioisomeric mixture requiring chromatographic separation to achieve comparable purity [1]. The 95% purity threshold is critical for applications where impurities can confound biological assay interpretation or reduce downstream reaction yields.

Purity specification Quality control Procurement

Procurement-Optimized Application Scenarios for 2-Chloro-4-ethylpyrimidine (CAS 188707-99-5)


Synthesis of 2,4-Disubstituted Pyrimidine Kinase Inhibitor Scaffolds Requiring Regioselective C2 Functionalization

When constructing kinase inhibitor libraries based on 2,4-disubstituted pyrimidine cores—such as CDK2, CDK4, CDK6, or JAK inhibitors—2-chloro-4-ethylpyrimidine serves as the ideal starting material for regioselective C2 functionalization [1]. Unlike 2,4-dichloropyrimidine, which requires careful optimization to avoid C4/C2 substitution mixtures, the pre-installed 4-ethyl group eliminates regioselectivity concerns entirely. This scenario is particularly valuable in medicinal chemistry programs targeting oncology indications where the 4-alkyl substituent has been established as pharmacophoric in patent literature [2].

N-Arylation and N-Alkylation Reactions with Nitrogen Nucleophiles

The 2-chloro group of 2-chloro-4-ethylpyrimidine is highly susceptible to nucleophilic aromatic substitution by nitrogen nucleophiles, as demonstrated by the 91% yield achieved in N-arylation with 6-bromo-1H-indazole [1]. This reactivity profile makes it suitable for constructing N-heteroaryl pyrimidine derivatives, which are prevalent scaffolds in agrochemical and pharmaceutical research. The 4-ethyl substituent provides sufficient steric differentiation from methyl analogs to influence downstream binding while remaining small enough to avoid problematic steric hindrance during coupling reactions.

Building Block for Heterocyclic Library Synthesis in Academic and Industrial Medicinal Chemistry

As a pre-functionalized pyrimidine building block with a single reactive handle, 2-chloro-4-ethylpyrimidine is optimally suited for parallel synthesis and diversity-oriented library generation. The compound's 95% commercial purity ensures reproducible outcomes across multiple library members, avoiding the batch-to-batch variability associated with in-house synthesis from 2,4-dichloropyrimidine [1]. Its logP (XLogP3 = 2.0) and topological polar surface area (25.8 Ų) indicate favorable physicochemical properties for generating drug-like molecules [2].

Replacement for 2,4-Dichloropyrimidine in Single-Site SNAr Applications

In synthetic sequences where only the C2 position requires functionalization and the C4 position must carry an ethyl group, 2-chloro-4-ethylpyrimidine directly replaces 2,4-dichloropyrimidine, eliminating the need for sequential substitution and regioselective optimization [1]. This substitution reduces step count, eliminates isomeric byproduct formation, and simplifies purification—key considerations for process chemistry scale-up and cost-sensitive procurement decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-ethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.